molecular formula C10H17NO7 B13958844 [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate

Cat. No.: B13958844
M. Wt: 263.24 g/mol
InChI Key: BUOUIFKLABWPRZ-WWGUJXLXSA-N
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Description

This compound is a monosaccharide derivative featuring a β-D-glucopyranose backbone with specific modifications:

  • Acetamido group at position 5 (C5).
  • Methyl acetate ester at the C2 hydroxymethyl group.
  • Unmodified hydroxyl groups at positions 3, 4, and 6. Its molecular formula is C₁₁H₁₉NO₈ (based on and structural analysis), and it is a key intermediate in carbohydrate chemistry for synthesizing glycosides, glycoconjugates, and enzyme substrates. The free hydroxyl groups confer hydrophilicity, while the acetylated methyl group enhances stability and lipophilicity .

Properties

Molecular Formula

C10H17NO7

Molecular Weight

263.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12)/t6-,7-,8-,9-,10?/m1/s1

InChI Key

BUOUIFKLABWPRZ-WWGUJXLXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and solvent systems. For instance, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations at Position 6

The hydroxyl group at C6 is a common modification site. Analogs differ in substituents, impacting reactivity and applications:

Compound Name Substituent at C6 Molecular Formula Key Properties/Applications Reference
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate Chloride C₁₄H₂₀ClNO₈ Enhanced reactivity as a glycosyl donor (chloride acts as a leaving group).
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate Azide C₁₄H₂₀N₄O₈ Used in click chemistry for bioconjugation (e.g., glycoprotein synthesis).
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate 2-Naphthyloxy C₂₆H₂₉NO₉ Increased lipophilicity; potential applications in hydrophobic drug delivery systems.
Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Octyloxy C₂₂H₃₇NO₉ Acts as a surfactant or membrane permeability enhancer due to the long alkyl chain.

Degree of Acetylation

The number and position of acetyl groups influence solubility and metabolic stability:

Compound Name Acetylation Pattern Molecular Formula Impact Reference
[(2R,3R,4R,5R,6S)-3,4,6-Tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate C3, C4, C6 acetylated C₁₆H₂₃NO₁₀ High lipophilicity; used in solid-phase peptide synthesis.
[(2R,3S,4R,5R)-5-Acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate (Target Compound) Only C2 methyl acetylated C₁₁H₁₉NO₈ Balanced hydrophilicity; suitable for aqueous enzymatic assays.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide C3, C4, C6 acetylated + azide C₁₄H₂₀N₄O₈ Combines azide reactivity with enhanced stability from acetylation.

Functional Group Modifications

Key functional groups determine biological activity and synthetic utility:

Compound Name Functional Group Key Application Reference
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate 4-Formylphenoxy Forms Schiff bases for covalent immobilization on amine-functionalized surfaces.
N-Acetyl-D-glucosamine 6-phosphate Phosphate at C6 Metabolic intermediate in amino sugar biosynthesis (e.g., UDP-GlcNAc production).
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-dodecoxyoxan-2-yl]methyl acetate Dodecyloxy Probe for studying lipid-raft interactions in cell membranes.

Biological Activity

The compound [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate , with the CAS number 191600-78-9 , is a derivative of a carbohydrate structure known for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₅N₁O₉
  • Molecular Weight : 323.25 g/mol
  • IUPAC Name : [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate
  • SMILES Notation : CC(=O)N[C@H]1[C@H](OC@HC@H

Biological Activity

The biological activity of [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate has been studied primarily in the context of its potential therapeutic applications. Below are key areas of interest:

Antimicrobial Activity

Research indicates that derivatives of acetamido sugars can exhibit antimicrobial properties. For instance:

  • Mechanism : These compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Antioxidant Properties

Several studies have highlighted the antioxidant capacity of similar carbohydrate derivatives:

  • Mechanism : The hydroxyl groups in the structure can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Anti-inflammatory Effects

Research has suggested that compounds with similar structures may modulate inflammatory responses:

  • Mechanism : They may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), contributing to reduced inflammation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various acetamido sugar derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control groups.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound scavenged DPPH radicals effectively. The IC50 value was comparable to well-known antioxidants like ascorbic acid.
  • Inflammation Model in Mice :
    • A murine model was used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in edema and pro-inflammatory markers in treated mice compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Study
AntimicrobialInhibition of cell wall synthesisStudy on E. coli and S. aureus
AntioxidantFree radical scavengingDPPH radical scavenging assay
Anti-inflammatoryInhibition of COX and cytokinesMurine model study

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate?

  • Methodology : Use high-resolution NMR (1H, 13C, and 2D-COSY) to resolve stereochemistry and confirm substituent positions. For example, the compound’s acetamido and acetyloxy groups generate distinct splitting patterns in 1H NMR (e.g., δ 2.0–2.2 ppm for acetate protons) . Mass spectrometry (MS) with ESI or MALDI-TOF can validate the molecular weight (389.355 g/mol) and fragmentation patterns . X-ray crystallography (e.g., using SHELX programs) is critical for absolute configuration determination, as demonstrated in related carbohydrate derivatives .

Q. How should researchers safely handle this compound to minimize exposure risks?

  • Methodology : Use PPE (nitrile gloves, lab coats) and engineering controls (fume hoods) to avoid inhalation or skin contact. Safety data indicate risks of eye irritation (H319) and respiratory tract irritation (H335) . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Q. What synthetic strategies are employed to prepare acetylated carbohydrate derivatives like this compound?

  • Methodology : Multi-step regioselective acetylation using acetic anhydride in pyridine, with protective group strategies (e.g., TEMPO-mediated oxidation for hydroxyl activation). Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound and its analogs?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For example, orthorhombic systems (space group P21212) with unit cell parameters (a = 15.5 Å, b = 29.9 Å) have been used for related derivatives . Twinned data refinement (SHELXD/SHELXE) is recommended for challenging crystals, leveraging high-resolution datasets (Rint < 5%) .

Q. How can researchers analyze stability and degradation pathways under experimental conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV/ELSD monitoring. Detect degradation products (e.g., deacetylated forms) via LC-MS. For hydrolytic stability, use buffered solutions (pH 1–13) and track kinetics via NMR .

Q. What computational approaches predict physicochemical properties, and how do they correlate with experimental data?

  • Methodology : Calculate LogD (pH 5.5: -0.27; pH 7.4: -0.35) and pKa (8.03) using software like ACD/Labs or ChemAxon. Compare with experimental solubility (e.g., in DMSO or water) and partition coefficients. Molecular dynamics simulations can model solvation effects and hydrogen-bonding networks .

Q. How do structural modifications (e.g., azide or bromo substituents) impact biological activity?

  • Methodology : Synthesize analogs (e.g., 6-azido derivatives) via nucleophilic substitution. Evaluate glycosidase inhibition or cell permeability using enzymatic assays (e.g., β-galactosidase) or Caco-2 cell models. Correlate activity with steric/electronic parameters from DFT calculations .

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